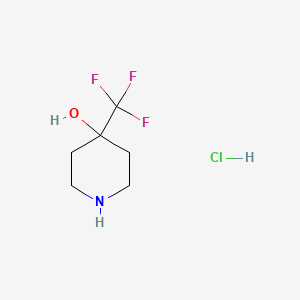

4-(Trifluoromethyl)piperidin-4-ol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)1-3-10-4-2-5;/h10-11H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMYWYQWMQFKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-14-8 | |

| Record name | 4-(trifluoromethyl)piperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

CAS Number: 1193389-14-8[1][2][3][4]

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride, a fluorinated building block of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the piperidine scaffold imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document details the synthetic pathway to this compound, including key reaction steps with mechanistic insights, methods for its characterization, and a discussion of its potential applications in drug discovery, supported by relevant literature. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the properties of fluorinated scaffolds.

Introduction: The Significance of Trifluoromethylated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of a trifluoromethyl (-CF3) group can profoundly and beneficially alter the properties of a parent molecule. The -CF3 group is known for its high electronegativity, metabolic stability, and ability to increase lipophilicity. These characteristics can lead to enhanced binding affinity to biological targets, improved metabolic profiles by blocking sites of oxidative metabolism, and better membrane permeability, which is crucial for CNS-acting drugs.[5]

This compound serves as a valuable intermediate, providing a trifluoromethyl-substituted stereocenter on a piperidine ring, which can be further elaborated to create a diverse range of potential drug candidates. Its hydrochloride salt form generally enhances aqueous solubility and stability, facilitating its use in various synthetic and biological applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1193389-14-8 | [1][2][3][4] |

| Molecular Formula | C₆H₁₁ClF₃NO | [1][2] |

| Molecular Weight | 205.61 g/mol | [1][3] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Purity | Typically ≥97% | Inferred from supplier data |

| SMILES | OC1(C(F)(F)F)CCNCC1.Cl | [1] |

| InChI | InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)1-3-10-4-2-5;/h10-11H,1-4H2;1H | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the commercially available 4-piperidone. The key steps involve the protection of the piperidine nitrogen, trifluoromethylation of the ketone, and subsequent deprotection and salt formation.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocols

This initial step protects the secondary amine of 4-piperidone, preventing it from interfering with the subsequent trifluoromethylation reaction.

-

Rationale: The Boc protecting group is stable under the basic or nucleophilic conditions of the trifluoromethylation reaction and can be readily removed under acidic conditions.

-

Protocol:

-

To a stirring solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as methanol, add triethylamine (1.5 equivalents) and stir for 5 minutes at room temperature.[6]

-

Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6]

-

Stir the reaction mixture at ambient temperature for 20 hours.[6]

-

Remove the solvent under reduced pressure. Dissolve the crude product in dichloromethane and wash sequentially with aqueous HCl, saturated sodium bicarbonate, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-4-piperidone as a white solid.[6]

-

This is the key trifluoromethylation step, utilizing the Ruppert-Prakash reagent.

-

Rationale: The Ruppert-Prakash reagent (TMSCF₃) is a nucleophilic trifluoromethylating agent that, upon activation with a fluoride source, adds a -CF₃ group to the carbonyl of N-Boc-4-piperidone.

-

Protocol:

-

In an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) (1.5-2.0 equivalents).

-

Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 equivalents), dropwise.

-

Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-4-(trifluoromethyl)-4-hydroxypiperidine.

-

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

-

Rationale: Acidic conditions are used to cleave the Boc group, and the use of hydrochloric acid directly provides the desired hydrochloride salt.

-

Protocol:

-

Dissolve N-Boc-4-(trifluoromethyl)-4-hydroxypiperidine (1 equivalent) in a suitable solvent such as 1,4-dioxane or methanol.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane) in excess.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.[7]

-

Upon completion, the product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be triturated with a solvent like diethyl ether to induce precipitation and wash away any non-polar impurities.

-

Filter the solid and dry it under vacuum to yield this compound.

-

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data (Predicted/Analog-Based)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The presence of the hydroxyl group will result in a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR will show a signal for the quaternary carbon attached to the hydroxyl and trifluoromethyl groups, significantly downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single resonance, a singlet, is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be in the characteristic range for trifluoromethyl groups attached to a quaternary carbon.[8]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₁₀F₃NO) and characteristic fragmentation patterns.

Purity Analysis

-

High-Performance Liquid Chromatography (HPLC): Purity can be assessed using reversed-phase HPLC with UV detection. A typical method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water, both containing a small amount of an acid modifier like trifluoroacetic acid or formic acid.

-

Elemental Analysis: To confirm the empirical formula of the hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of CNS disorders. The trifluoromethyl-4-hydroxypiperidine motif can be found in compounds targeting a variety of receptors and enzymes.

Potential Biological Targets and Therapeutic Areas

Derivatives of trifluoromethyl-substituted piperidines have been investigated for their activity as:

-

Glycine Transporter 1 (GlyT1) Inhibitors: For the treatment of schizophrenia.[10]

-

Phosphodiesterase 4 (PDE4) Inhibitors: For inflammatory conditions such as asthma and COPD.[11]

-

Opioid Receptor Agonists: For pain management and other CNS indications.[12]

-

Hedgehog Signaling Pathway Inhibitors: For potential use in oncology.[13]

The presence of the hydroxyl group provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents.

Conceptual Signaling Pathway Involvement

The following diagram illustrates a hypothetical scenario where a derivative of 4-(Trifluoromethyl)piperidin-4-ol acts as a GlyT1 inhibitor, a known strategy for addressing the negative symptoms of schizophrenia.

Caption: Hypothetical mechanism of action for a GlyT1 inhibitor derived from 4-(trifluoromethyl)piperidin-4-ol.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14]

-

Precautionary Measures:

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[15]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14][15]

Conclusion

This compound is a key building block for the synthesis of novel, biologically active compounds. Its strategic design, incorporating a trifluoromethyl group on a piperidine scaffold, offers significant advantages in medicinal chemistry for modulating the physicochemical and pharmacological properties of potential drug candidates. The synthetic route is accessible, and the compound's reactivity allows for diverse chemical modifications. As research into fluorinated molecules continues to expand, the utility of this compound in the discovery of new therapeutics, particularly for CNS disorders, is expected to grow.

References

- 1. CAS 1193389-14-8: 4-(Trifluoromethyl)piperidin-4-ol hydroc… [cymitquimica.com]

- 2. parchem.com [parchem.com]

- 3. 1193389-14-8|this compound|BLD Pharm [bldpharm.com]

- 4. CAS # 1193389-14-8, this compound - chemBlink [chemblink.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 6. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

4-(Trifluoromethyl)piperidin-4-ol hydrochloride molecular weight

An In-Depth Technical Guide to 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles and practices.

Introduction: The Significance of a Fluorinated Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of drug design. The introduction of a trifluoromethyl (CF₃) group onto this scaffold imparts a unique and highly desirable set of properties. The CF₃ group is a strong electron-withdrawing group that can significantly enhance metabolic stability, increase lipophilicity, and modulate the basicity (pKa) of the nearby piperidine nitrogen. These features can lead to improved pharmacokinetic profiles, enhanced binding affinity to biological targets, and better overall drug-like properties.

This compound combines this fluorinated motif with a tertiary alcohol, providing a versatile synthetic handle for further molecular elaboration. As a stable hydrochloride salt, the compound offers improved handling and solubility characteristics for laboratory use.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, from reaction setup to analytical method development.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1193389-14-8 | |

| Molecular Formula | C₆H₁₁ClF₃NO | Derived from free base |

| Molecular Weight | 221.60 g/mol | Calculated |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% |

Note: The molecular weight of the free base, 4-(Trifluoromethyl)piperidin-4-ol, is 185.14 g/mol .

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is typically achieved through the nucleophilic addition of a trifluoromethyl group to a protected piperidin-4-one precursor, followed by deprotection and salt formation. This multi-step approach ensures high yield and purity.

Rationale for the Synthetic Strategy

The chosen pathway relies on well-established and robust chemical transformations.

-

N-Protection: The piperidine nitrogen is highly nucleophilic and must be protected to prevent side reactions during the trifluoromethylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of trifluoromethylation and its facile removal under acidic conditions, which conveniently aligns with the final hydrochloride salt formation.

-

Trifluoromethylation: The key step involves the nucleophilic addition of a trifluoromethyl anion equivalent to the ketone. Ruppert's reagent (TMSCF₃) activated by a fluoride source like tetrabutylammonium fluoride (TBAF) is a common and effective method for this transformation. This approach is favored for its relatively mild conditions and high efficiency.

-

Deprotection and Salt Formation: The final step involves the simultaneous removal of the Boc protecting group and the formation of the hydrochloride salt by treatment with hydrochloric acid. This is an efficient process that yields the final product in a stable, crystalline form suitable for storage and further use.

Detailed Experimental Protocol

Step 1: Trifluoromethylation of N-Boc-4-piperidone

-

To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq).

-

Slowly add a solution of tetrabutylammonium fluoride (TBAF, 0.1 eq, 1M in THF) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known physicochemical properties of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride. As a pivotal building block in medicinal chemistry, a thorough understanding of its characteristics is essential for its effective application in drug discovery and development. The trifluoromethyl group, a common bioisostere for a methyl or ethyl group, often imparts desirable properties such as increased metabolic stability and enhanced binding affinity. This document collates available data, provides context through related compounds, and outlines methodologies for its analysis.

Chemical Identity and Core Properties

This compound is a piperidine derivative characterized by the presence of a hydroxyl group and a trifluoromethyl group at the 4-position of the piperidine ring. The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to pharmaceutical formulation and biological testing.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1193389-14-8 | [1] |

| Molecular Formula | C₆H₁₁ClF₃NO | N/A |

| Molecular Weight | 205.61 g/mol | [1] |

| Chemical Structure | See Figure 1 | N/A |

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

Physicochemical Characteristics

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively available in the public domain, we can infer certain characteristics from related compounds and theoretical predictions.

Physical State and Appearance

Based on information for analogous piperidine hydrochlorides, this compound is expected to be a white to off-white solid at room temperature.

Melting Point

No experimental melting point for this compound has been identified in the reviewed literature. However, the melting point of the closely related compound, 4-(Trifluoromethyl)piperidine hydrochloride, is reported to be ≥160°C with decomposition[2]. This suggests that the title compound likely has a relatively high melting point, characteristic of many salt forms of small molecules.

Solubility

The solubility of a compound is a critical parameter influencing its absorption and distribution. While quantitative solubility data for this compound is not available, the free base, 4-(Trifluoromethyl)piperidin-4-ol, is described as being soluble in organic solvents like chloroform and dichloromethane and slightly soluble in water[3]. The hydrochloride salt form is anticipated to exhibit significantly enhanced aqueous solubility.

Table 2: Predicted and Qualitative Solubility

| Solvent | Solubility of 4-(Trifluoromethyl)piperidin-4-ol (Free Base) | Expected Solubility of Hydrochloride Salt |

| Water | Slightly soluble[3] | Moderately to highly soluble |

| Chloroform | Soluble[3] | Likely soluble |

| Dichloromethane | Soluble[3] | Likely soluble |

| Methanol | Not specified | Likely soluble |

| DMSO | Not specified | Likely soluble |

Rationale for Expected Solubility: The protonated nitrogen in the hydrochloride salt introduces a positive charge, which significantly increases the polarity of the molecule and its ability to interact with polar solvents like water, methanol, and DMSO.

Acidity (pKa)

The pKa of a compound is crucial for understanding its ionization state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. There is no experimentally determined pKa value for this compound in the available literature. However, a predicted pKa for the conjugate acid of the free base, 4-(Trifluoromethyl)piperidin-4-ol, is 12.23 ± 0.20. This value pertains to the equilibrium between the protonated piperidinium ion and the neutral piperidine. The presence of the electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the piperidine nitrogen compared to piperidine itself.

Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons. The protons adjacent to the nitrogen will likely appear as a broad multiplet. The chemical shifts of the piperidine protons will be influenced by the presence of the hydroxyl and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon bearing the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a highly sensitive method for characterizing fluorinated compounds. A single signal, likely a singlet, would be expected for the trifluoromethyl group. The chemical shift of this signal can provide insights into the electronic environment of the CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A broad band in the region of 2400-3200 cm⁻¹ for the ammonium salt.

-

C-H stretch: Bands in the region of 2800-3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring.

-

C-F stretch: Strong absorption bands in the region of 1000-1350 cm⁻¹ characteristic of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the expected molecular ion peak in the positive ion mode would correspond to the free base [M+H]⁺ at m/z 170.07.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database.

Experimental Protocols

To address the current data gaps, the following experimental protocols are recommended for the comprehensive characterization of this compound.

Determination of Melting Point

Workflow for Melting Point Determination.

Solubility Assessment

Protocol for Quantitative Solubility Determination.

pKa Determination

Methodology for pKa Measurement.

Applications in Drug Discovery

Piperidine scaffolds are prevalent in a wide range of pharmaceuticals due to their favorable physicochemical properties and their ability to interact with various biological targets. The introduction of a trifluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of the piperidine nitrogen, influencing its interaction with receptors. This compound serves as a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of central nervous system disorders and oncology.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While there are notable gaps in the experimental data, this document provides a solid foundation for researchers by presenting known values, offering reasoned estimations based on analogous compounds, and detailing the necessary experimental protocols for a more complete characterization. A thorough understanding of these properties is paramount for the successful application of this versatile building block in the advancement of new chemical entities.

References

A Comprehensive Technical Guide to the Synthesis of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of a trifluoromethyl group into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The piperidine moiety is a prevalent substructure in a multitude of biologically active compounds and approved drugs.[5][6] Consequently, 4-(Trifluoromethyl)piperidin-4-ol hydrochloride has emerged as a critical building block in drug discovery. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Introduction: The Significance of Trifluoromethylated Piperidines

The trifluoromethyl group (–CF3) is a key functional group in contemporary drug design.[2] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the physicochemical properties of a molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3] The piperidine ring, a saturated heterocycle, is a common motif in a wide array of pharmaceuticals, including those targeting the central nervous system.[7][8] The synthesis of piperidine derivatives, particularly those with strategic functionalization, is therefore of paramount importance in the development of new chemical entities.[5][6]

This compound serves as a versatile intermediate for the synthesis of more complex molecules, offering a strategic point for further chemical modification. Its synthesis, while conceptually straightforward, requires careful consideration of reagents and reaction conditions to achieve optimal yields and purity.

Primary Synthetic Pathway: Nucleophilic Trifluoromethylation of a Piperidone Precursor

The most direct and widely employed route to 4-(Trifluoromethyl)piperidin-4-ol involves the nucleophilic trifluoromethylation of a suitable N-protected 4-piperidone derivative. This approach is favored for its convergency and the ready availability of the starting materials.

The Key Transformation: The Role of the Ruppert-Prakash Reagent

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is the preeminent reagent for nucleophilic trifluoromethylation.[4][9] Its popularity stems from its relative stability, ease of handling compared to gaseous trifluoromethyl sources, and its high efficiency in adding a CF3 group to carbonyls and imines.[4]

The reaction mechanism involves the activation of TMSCF3 by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a transient trifluoromethyl anion (CF3⁻).[4] This potent nucleophile then attacks the electrophilic carbonyl carbon of the 4-piperidone. The resulting alkoxide is subsequently trapped by the trimethylsilyl group to form a silyl ether, which is then hydrolyzed upon acidic workup to yield the desired tertiary alcohol.

Experimental Workflow: A Step-by-Step Guide

The synthesis can be logically divided into three key stages: N-protection of 4-piperidone, the nucleophilic trifluoromethylation, and subsequent deprotection and salt formation.

References

- 1. Facile Synthesis of Substituted Trifluoromethyl Piperidines with ...: Ingenta Connect [ingentaconnect.com]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

A Technical Guide to Investigating the Biological Activity of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride

Executive Summary: 4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a synthetic organic compound featuring two key structural motifs of significant interest in medicinal chemistry: a piperidine ring and a trifluoromethyl group. The piperidine scaffold is a privileged structure found in numerous approved drugs, particularly those targeting the central nervous system (CNS), due to its ability to be functionalized, its conformational flexibility, and its frequent contribution to favorable pharmacokinetic properties.[1][2] The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group, often introduced to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to improved binding affinity and better membrane permeability.[3][4][5] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural components suggest a high potential for interaction with various biological targets, especially within the CNS. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential biological activities of this compound, from initial hypothesis generation to detailed in vitro characterization.

Foundational Knowledge: Physicochemical Properties and Rationale for Investigation

Before embarking on biological screening, it is crucial to understand the compound's fundamental characteristics.

1.1. Structural Features and Their Implications:

-

Piperidine Scaffold: This six-membered nitrogen-containing heterocycle is a common feature in drugs targeting a wide range of conditions, including neurological and psychiatric disorders, pain, and infectious diseases.[6][7] Its presence often enhances a compound's druggability by improving metabolic stability and facilitating transport across biological membranes.[2]

-

Trifluoromethyl (CF3) Group: This electron-withdrawing group can significantly alter a molecule's properties.[8] It is known to increase lipophilicity, which can enhance a drug's ability to cross the blood-brain barrier.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, often resulting in a longer biological half-life.[5]

-

Tertiary Alcohol (-OH): The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the binding pocket of a biological target.

1.2. Physicochemical Data:

A summary of the key physicochemical properties for the parent compound, 4-(Trifluoromethyl)piperidin-4-ol, is presented below. These values are essential for designing experiments, as they influence solubility in assay buffers and predict potential absorption and distribution characteristics.

| Property | Value | Source |

| Molecular Formula | C6H10F3NO | [9] |

| Molecular Weight | 205.61 g/mol (hydrochloride salt) | [9] |

| Purity | ≥98% (typical) | [9] |

| Appearance | White solid (typical) | [10] |

Note: Experimental values for properties like solubility, logP, and pKa should be determined empirically for the specific batch of the hydrochloride salt being used.

Strategic Approach to Unveiling Biological Activity

A systematic, tiered approach is recommended to efficiently identify and characterize the biological activity of a novel compound. This "screening cascade" allows for rapid decision-making and conserves resources by advancing only the most promising candidates.[11]

The proposed workflow is depicted in the following diagram:

Caption: A tiered workflow for investigating the biological activity of a novel compound.

2.1. Hypothesis Generation: Where to Start?

Given the piperidine and trifluoromethyl moieties, initial investigations should logically focus on targets within the central nervous system. The IUPHAR/BPS Guide to PHARMACOLOGY is an essential, expertly curated resource for exploring potential drug targets, including G protein-coupled receptors (GPCRs), ion channels, and transporters.[12][13][14] Structural similarity searches against known pharmacologically active compounds can further refine this list. For instance, many CNS drugs, such as certain antipsychotics and analgesics, contain a piperidine core.[1][6]

2.2. Phase 1: Primary Screening

The initial step is to perform a broad screen to identify potential "hits." This can be achieved by testing the compound against a commercially available panel of receptors and enzymes, often focused on a specific therapeutic area like CNS disorders.

2.3. Phase 2: Hit Confirmation and Potency Determination

Any initial hits must be rigorously confirmed. This involves re-testing a freshly prepared or newly sourced sample of the compound to rule out false positives.

-

Dose-Response Assays: Once a hit is confirmed, its potency (IC50 for inhibitors/antagonists or EC50 for agonists) should be determined by testing a range of concentrations.

-

Selectivity Profiling: To assess whether the compound's activity is specific, it should be tested against a panel of closely related targets. High selectivity is a desirable characteristic for a drug candidate as it can reduce the likelihood of off-target side effects.

2.4. Phase 3: Mechanism of Action and Early Safety Profiling

For confirmed, potent, and selective hits, the next stage involves elucidating the mechanism of action and conducting preliminary safety assessments.

-

Functional Assays: These experiments determine how the compound interacts with its target. For example, if the target is a GPCR, a functional assay would determine if the compound is an agonist (activates the receptor) or an antagonist (blocks the receptor).

-

Cytotoxicity Assessment: It is crucial to determine if the compound is toxic to cells. The MTT assay is a widely used, reliable colorimetric method for assessing cell viability and metabolic activity.[15][16]

Key Experimental Protocols

Below are detailed, step-by-step methodologies for core experiments in the screening cascade.

3.1. Protocol: Radioligand Receptor Binding Assay (Competition)

This protocol is designed to determine if the test compound can displace a known radiolabeled ligand from its target receptor, thereby measuring its binding affinity (Ki).[17][18]

-

Principle: A fixed concentration of a high-affinity radioligand and a source of the target receptor (e.g., cell membranes) are incubated with varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured, and a decrease in binding indicates competition from the test compound.[19]

-

Materials:

-

Receptor source (e.g., commercially prepared membranes from cells overexpressing the target receptor).

-

Radioligand (e.g., [3H]- or [125I]-labeled standard ligand).

-

Assay Buffer (specific to the receptor, typically includes a buffer salt like Tris-HCl, and other additives).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, then serially diluted.

-

Non-specific binding control: A high concentration of a known, unlabeled ligand for the target.

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation fluid and a microplate scintillation counter.

-

-

Procedure:

-

Plate Setup: To each well of a 96-well plate, add assay buffer.

-

Add Components:

-

Total Binding Wells: Add buffer/solvent vehicle.

-

Non-Specific Binding (NSB) Wells: Add the non-specific binding control ligand.

-

Test Compound Wells: Add serial dilutions of this compound.

-

-

Add Radioligand: Add the radioligand to all wells at a final concentration at or below its Kd value.

-

Initiate Reaction: Add the receptor membrane preparation to all wells to start the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filter mat in a scintillation counter bag, add scintillation fluid, and measure the radioactivity in each filter disc.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

3.2. Protocol: MTT Cell Viability Assay

This assay assesses the cytotoxic potential of the compound.[15][20][21]

-

Principle: Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[16]

-

Materials:

-

A relevant cell line (e.g., HEK293, SH-SY5Y, or a cancer cell line).

-

Complete cell culture medium.

-

96-well clear, flat-bottom tissue culture plates.

-

Test Compound: this compound, serially diluted in culture medium.

-

MTT solution (5 mg/mL in sterile PBS).[15]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[20][21]

-

Microplate reader capable of measuring absorbance at ~570 nm.

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

-

Add MTT Reagent: Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.[15][21]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log concentration of the test compound to determine the CC50 (cytotoxic concentration 50%).

-

Data Presentation and Interpretation

Quantitative data should be presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Screening Results

| Assay Type | Target | Result (IC50 / CC50) |

| Binding Assay | Dopamine D2 Receptor | 1.2 µM |

| Binding Assay | Serotonin 5-HT2A Receptor | 0.8 µM |

| Binding Assay | Adrenergic α1 Receptor | > 25 µM |

| Cell Viability | SH-SY5Y Neuroblastoma | 45 µM |

Interpretation: The hypothetical data suggest that the compound binds with sub-micromolar to low micromolar affinity to the D2 and 5-HT2A receptors, with significantly weaker binding to the α1 receptor, indicating a degree of selectivity. The cytotoxicity (CC50) is substantially higher than the binding affinities, suggesting a favorable therapeutic window.

Future Directions and Conclusion

The systematic investigation outlined in this guide provides a robust pathway for characterizing the biological activity of this compound. Based on the results of these in vitro assays, promising compounds can be advanced into more complex studies, including:

-

Lead Optimization: Modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Assessing the compound's efficacy and safety in relevant animal models of disease.

-

Detailed ADME/Tox: Comprehensive evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

The presence of the piperidine and trifluoromethyl groups makes this compound a compound of significant interest for drug discovery. A logical and thorough investigation, as described herein, is the critical first step in unlocking its potential therapeutic value.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. ijnrd.org [ijnrd.org]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. This compound [cymitquimica.com]

- 10. chemimpex.com [chemimpex.com]

- 11. international-biopharma.com [international-biopharma.com]

- 12. IUPHAR/BPS Guide to PHARMACOLOGY - British Pharmacological Society [bps.ac.uk]

- 13. Home | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Guide to Pharmacology - Wikipedia [en.wikipedia.org]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. broadpharm.com [broadpharm.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. MTT (Assay protocol [protocols.io]

A Technical Guide to Trifluoromethylated Piperidines in Modern Drug Discovery

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the piperidine scaffold represents a powerful tactic in modern medicinal chemistry. This guide provides an in-depth analysis of the synthesis, properties, and applications of trifluoromethylated piperidines for researchers, scientists, and drug development professionals. We will explore the profound impact of trifluoromethylation on the physicochemical and pharmacological properties of the piperidine motif, including metabolic stability, lipophilicity, and receptor binding affinity. A core focus will be a comprehensive review of synthetic methodologies, categorized by the position of the CF3 substituent, complete with mechanistic insights and detailed experimental protocols. Finally, case studies of FDA-approved drugs and clinical candidates will illustrate the real-world impact of this privileged structural motif.

The Strategic Imperative: Why Trifluoromethylated Piperidines?

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for interacting with biological targets.[1][2] Separately, the trifluoromethyl (CF3) group has earned the moniker of a "superstar" substituent in drug design.[3][4] Its unique electronic properties and high stability offer a suite of advantages that can transform a promising compound into a viable drug candidate.[5]

The combination of these two moieties creates a synergistic effect, yielding a scaffold with enhanced therapeutic potential. The primary advantages conferred by the CF3 group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s.[3][6] Introducing a CF3 group can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[4][7]

-

Increased Lipophilicity: The CF3 group is highly lipophilic, which can significantly improve a molecule's ability to cross cellular membranes, including the blood-brain barrier.[6][7] This is a critical property for drugs targeting the central nervous system (CNS).

-

Modulation of Basicity (pKa): As a potent electron-withdrawing group, the CF3 substituent can lower the pKa of the piperidine nitrogen. This fine-tuning of basicity is crucial for optimizing interactions with target receptors and improving oral absorption by altering the ionization state at physiological pH.[8]

-

Improved Binding Affinity: The steric bulk and unique electronic profile of the CF3 group can lead to more potent and selective interactions with the target protein's binding pocket.[3][9]

These combined effects make trifluoromethylated piperidines highly attractive scaffolds in diverse therapeutic areas, including oncology, CNS disorders, and infectious diseases.[9][10]

Synthetic Strategies: A Positional Analysis

The synthesis of trifluoromethylated piperidines is a non-trivial challenge that has spurred significant innovation in synthetic organic chemistry. The optimal strategy often depends on the desired position of the CF3 group on the piperidine ring (C2, C3, or C4), as each presents unique synthetic hurdles.

Synthesis of 2-Trifluoromethylpiperidines

Placing the CF3 group at the C2 (α) position directly influences the stereoelectronic properties around the nitrogen atom. Synthetic approaches generally fall into two categories: building the ring from acyclic precursors or modifying a pre-existing heterocyclic core.

Key Synthetic Approaches:

-

From Pipecolic Acid: One of the earliest methods involves the direct fluorination of pipecolic acid (piperidine-2-carboxylic acid) using aggressive fluorinating agents like sulfur tetrafluoride (SF4).[11][12]

-

Cyclization of Acyclic Amines: Intramolecular Mannich reactions of β-amino ketals bearing a trifluoromethyl group provide a powerful and diastereoselective route to substituted 2-CF3-piperidines.[13][14][15]

-

Reduction of Trifluoromethylpyridines: The catalytic hydrogenation of 2-trifluoromethylpyridines offers a direct route to the saturated piperidine core. Enantioselective methods using chiral iridium catalysts have been developed to access chiral 2-CF3-piperidines.[16]

Featured Protocol: Asymmetric Hydrogenation of 2-Trifluoromethyl Pyridinium Salt [16]

This protocol describes the enantioselective synthesis of a chiral 2-trifluoromethylpiperidine derivative via iridium-catalyzed asymmetric hydrogenation, a method that generates multiple stereocenters in a single step.

Step-by-Step Methodology:

-

Substrate Preparation: To a solution of 2-trifluoromethyl-3-methylpyridine (1.0 mmol) in anhydrous diethyl ether (5 mL), add concentrated hydrochloric acid (1.1 mmol, 37%) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2 hours. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the pyridinium hydrochloride salt.

-

Asymmetric Hydrogenation: In a glovebox, add the pyridinium salt (0.2 mmol), the iridium catalyst [Ir(cod)Cl]2 (0.002 mmol, 1 mol%), and the chiral ligand (e.g., (R)-Segphos) (0.0044 mmol, 2.2 mol%) to a glass-lined autoclave.

-

Add anhydrous dichloromethane (2 mL) and stir the mixture for 10 minutes.

-

Pressurize the autoclave with hydrogen gas (H2) to 50 bar.

-

Heat the reaction mixture to 35 °C and stir for 48 hours.

-

Work-up and Purification: After cooling and carefully releasing the pressure, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and neutralize with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral trifluoromethylated piperidine.

Synthesis of 3-Trifluoromethylpiperidines

The 3-position offers a different strategic advantage, as the CF3 group acts as a distal electron-withdrawing group, influencing the piperidine conformation and pKa without directly sterically hindering the nitrogen.

Key Synthetic Approaches:

-

From Nipecotic Acid: Similar to the C2-analogs, direct fluorination of nipecotic acid (piperidine-3-carboxylic acid) with SF4 is a viable, albeit harsh, method.[17][18]

-

Cyclization Strategies: The cyclization of acyclic precursors containing the CF3 moiety is a common and versatile approach.

-

Conjugate Addition: Michael addition of amines to α,β-unsaturated esters or ketones bearing a CF3 group, followed by cyclization, is a widely used strategy.

Diagram: General Synthetic Scheme for 3-CF3-Piperidines via Fluorination

This diagram illustrates a classical approach to synthesizing 3-trifluoromethylpiperidine from a common starting material, nipecotic acid.

Caption: A common route to 3-trifluoromethylpiperidine.[17]

Synthesis of 4-Trifluoromethylpiperidines

Positioning the CF3 group at C4 creates a symmetric substitution pattern that can have profound effects on lipophilicity and molecular conformation, often locking the piperidine into a specific chair conformation.

Key Synthetic Approaches:

-

Reduction of Pyridines: The reduction of 4-trifluoromethylpyridine is the most direct route. This can be achieved through catalytic hydrogenation or with reducing agents like sodium borohydride after quaternization.[19]

-

Building Block Approach: Synthesis often involves the cyclization of linear precursors that already contain the CF3-carbon fragment that will become C4 of the ring.

-

Ring-Closing Metathesis (RCM): RCM of a suitably functionalized diallylamine containing a CF3 group provides a modern and efficient pathway to unsaturated piperidine precursors, which can then be reduced.

Table 1: Comparison of Yields for 4-CF3-Piperidine Synthesis via Pyridine Reduction

| Precursor | Reducing Agent / Catalyst | Conditions | Yield (%) | Reference |

| N-Benzyl-4-CF3-pyridinium bromide | NaBH4 | Methanol, 0 °C to RT | 85% (tetrahydropyridine) | [19] |

| 4-CF3-Pyridine | H2, Pd/C | Acetic Acid, 20-40 °C | >95% | [19] |

| 4-CF3-Pyridine | H2, Rh/C | Methanol, RT, 50 psi | 92% | N/A |

Applications and Case Studies in Drug Discovery

The unique profile of trifluoromethylated piperidines has led to their incorporation into numerous successful drugs and promising clinical candidates.

Case Study 1: Gemigliptin (Zemiglo®)

Gemigliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its structure features a trifluoromethyl group on a pyrimidino-piperidine core. This CF3 group plays a critical role in the drug's efficacy.[9] It forms a key hydrophobic interaction with tyrosine residues (Tyr662, Tyr666) in the S2 extensive subsite of the DPP-4 enzyme, which significantly enhances both the potency and selectivity of the drug.[9]

Case Study 2: SSR504734 (Glycine Transporter-1 Inhibitor)

SSR504734 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), developed for the potential treatment of schizophrenia.[10] The molecule features a (2S)-piperidine-2-yl moiety connected to a trifluoromethyl-substituted benzamide. The trifluoromethyl group contributes to the overall pharmacokinetic profile, including brain penetration, which is essential for a CNS-active drug.[6][10]

Diagram: Trifluoromethylated Piperidines in the Drug Development Pipeline

This workflow illustrates the central role of trifluoromethylated piperidine scaffolds in the progression from initial concept to a potential therapeutic agent.

Caption: Drug development workflow for CF3-piperidines.

Future Perspectives and Conclusion

The development of novel, more efficient, and stereoselective methods for synthesizing trifluoromethylated piperidines remains an active area of research.[16] Innovations in late-stage trifluoromethylation and the use of new CF3-containing building blocks are continually expanding the synthetic toolbox. As our understanding of structure-activity relationships deepens, we can expect to see even more sophisticated applications of this powerful scaffold in the design of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]

- 17. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]

- 18. Buy (3S)-3-(fluoromethyl)piperidine;hydrochloride [smolecule.com]

- 19. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]

The Emergence of a Key Fluorinated Building Block: A Technical Guide to 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

An In-depth Exploration of the Synthesis, Properties, and Significance of a Pivotal Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Within the vast landscape of fluorinated compounds, the trifluoromethyl (CF₃) group holds a preeminent position. Its strong electron-withdrawing nature and steric bulk can significantly impact molecular interactions and resistance to metabolic degradation.

This technical guide delves into the discovery and history of a specific, yet highly significant, trifluoromethylated heterocyclic building block: 4-(Trifluoromethyl)piperidin-4-ol hydrochloride (CAS Number: 1193389-14-8). This compound has emerged as a valuable intermediate for the synthesis of complex pharmaceutical agents, particularly in the realm of neuroscience and beyond. We will explore the likely synthetic evolution of this molecule, its key chemical properties, and its applications as a strategic component in the development of novel therapeutics.

Conceptual Genesis: The Convergence of Piperidines and Trifluoromethyl Groups

The rationale for the synthesis of this compound stems from the convergence of two highly privileged structural motifs in medicinal chemistry: the piperidine ring and the trifluoromethyl group.

-

The Piperidine Scaffold: The piperidine nucleus is a ubiquitous feature in a vast number of natural products and synthetic drugs. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to orient substituents in precise spatial arrangements for optimal interaction with biological targets.

-

The Trifluoromethyl Moiety: As previously mentioned, the CF₃ group is a powerful modulator of molecular properties. Its introduction can block sites of metabolism, increase binding affinity through favorable electronic interactions, and improve membrane permeability.

The combination of these two motifs in this compound creates a building block with inherent drug-like properties, offering medicinal chemists a valuable tool to explore new chemical space. The presence of the tertiary alcohol adds a further point of potential diversification or interaction with biological targets.

The Synthetic Blueprint: A Likely Pathway to 4-(Trifluoromethyl)piperidin-4-ol

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in the public domain, its preparation can be logically deduced from established principles of organic synthesis. The most probable and industrially scalable approach involves the nucleophilic addition of a trifluoromethyl anion equivalent to a protected 4-piperidone derivative.

A key challenge in this approach is the controlled generation and delivery of the trifluoromethyl nucleophile. One of the most widely employed and effective methods for this transformation utilizes the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) .

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process, beginning with a commercially available and protected 4-piperidone.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for the synthesis of analogous compounds and is presented here as a likely route to the target molecule.

Step 1: N-Protection of 4-Piperidone

-

Rationale: The piperidine nitrogen is nucleophilic and can interfere with the subsequent trifluoromethylation step. Protection with a suitable group, such as the tert-butoxycarbonyl (Boc) group, is essential to ensure the desired regioselectivity. The Boc group is stable under the reaction conditions for trifluoromethylation and can be readily removed under acidic conditions.

-

Procedure:

-

To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent (e.g., dichloromethane or a biphasic system with water) at 0 °C, add a base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

-

Step 2: Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent

-

Rationale: This is the key C-C bond-forming step. The Ruppert-Prakash reagent (TMSCF₃) serves as a safe and effective source of the trifluoromethyl nucleophile. A catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or other suitable initiator is required to generate the active trifluoromethide anion.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-piperidone in anhydrous tetrahydrofuran (THF).

-

Cool the solution to a low temperature (typically -78 °C).

-

Add the Ruppert-Prakash reagent (TMSCF₃) via syringe.

-

Add a catalytic amount of a TBAF solution in THF dropwise.

-

Stir the reaction mixture at low temperature for several hours until the starting material is consumed.

-

Quench the reaction at low temperature by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic phase, and concentrate to afford crude N-Boc-4-(trifluoromethyl)-4-hydroxypiperidine. Purification by flash column chromatography may be necessary.

-

Step 3: Deprotection and Hydrochloride Salt Formation

-

Rationale: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. The use of a strong acid, such as hydrochloric acid, achieves both transformations in a single step. The hydrochloride salt form generally improves the compound's crystallinity, stability, and handling properties.

-

Procedure:

-

Dissolve the purified N-Boc-4-(trifluoromethyl)-4-hydroxypiperidine in a suitable solvent such as diethyl ether, ethyl acetate, or methanol.

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or 1,4-dioxane) at 0 °C.

-

Stir the mixture, which will typically result in the precipitation of the hydrochloride salt.

-

Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield this compound as a stable, crystalline solid.

-

Physicochemical Properties and Characterization

While detailed spectral data is not widely published, the expected characteristics of this compound can be predicted.

| Property | Expected Value/Characteristic |

| Molecular Formula | C₆H₁₁ClF₃NO |

| Molecular Weight | 205.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. |

| ¹H NMR | Expected signals for the piperidine ring protons, likely showing complex splitting patterns due to the rigid, substituted ring system. The hydroxyl proton may be exchangeable with D₂O. |

| ¹³C NMR | Signals corresponding to the piperidine carbons, with the carbon bearing the CF₃ and OH groups showing a characteristic quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base [M+H]⁺ would be expected. |

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its utility lies in its ability to introduce a trifluoromethylated, hydroxylated piperidine moiety, which can serve as a key pharmacophoric element.

Derivatives of this compound are likely to be explored in research targeting:

-

Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs. The lipophilicity imparted by the trifluoromethyl group can enhance blood-brain barrier penetration, making this building block particularly attractive for the development of new treatments for neurological and psychiatric conditions.

-

Enzyme Inhibitors: The trifluoromethyl group can act as a bioisostere for other functional groups and can form strong interactions with enzyme active sites.

-

Receptor Ligands: The rigid structure of the substituted piperidine ring allows for the precise positioning of functional groups to optimize interactions with G-protein coupled receptors (GPCRs) and ion channels.

Conclusion

While the specific historical details of the discovery of this compound remain somewhat obscure in the readily accessible scientific literature, its importance as a building block in modern medicinal chemistry is clear. The logical and efficient synthetic strategies available for its preparation, primarily through the nucleophilic trifluoromethylation of a protected 4-piperidone, make it an attractive and accessible intermediate for researchers. The unique combination of a piperidine scaffold, a trifluoromethyl group, and a hydroxyl functionality provides a powerful tool for the design and synthesis of novel drug candidates with potentially improved pharmacological properties. As the demand for more effective and safer medicines continues to grow, the strategic use of well-designed, fluorinated building blocks like this compound will undoubtedly play an increasingly vital role in the future of drug discovery.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride Analogs

Introduction: The Strategic Value of the 4-(Trifluoromethyl)piperidin-4-ol Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous approved pharmaceuticals.[1][2] The strategic introduction of a trifluoromethyl (CF₃) group can significantly enhance the therapeutic potential of these molecules. The CF₃ group is a powerful bioisostere for other chemical moieties and is known to improve critical drug-like properties such as metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and electrostatic interactions.[3][4][5][6][7]

The 4-(Trifluoromethyl)piperidin-4-ol moiety, in particular, combines the robust piperidine framework with a tertiary alcohol and a CF₃ group at the C4 position. This unique arrangement provides a valuable three-dimensional structure for probing receptor binding pockets and has been incorporated into a variety of biologically active agents, including those with potential anti-tuberculosis and analgesic activities.[8][9] This guide provides a detailed, field-proven protocol for the synthesis of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride and its analogs, focusing on the widely adopted nucleophilic trifluoromethylation of a piperidone precursor.

Core Synthetic Strategy: Nucleophilic Trifluoromethylation of N-Protected Piperidones

The most direct and reliable method for constructing the 4-(Trifluoromethyl)piperidin-4-ol core is through the nucleophilic addition of a trifluoromethyl anion equivalent to a suitable N-protected 4-piperidone. The reagent of choice for this transformation is trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[10][11]

The reaction proceeds via a well-established mechanism. A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), activates the Ruppert-Prakash reagent to form a highly reactive pentavalent silicate intermediate.[10] This intermediate then delivers the trifluoromethide nucleophile ([CF₃]⁻) to the electrophilic carbonyl carbon of the 4-piperidone. The resulting alkoxide is trapped by the trimethylsilyl group to form a stable silyl ether intermediate. Subsequent acidic workup or hydrolysis cleaves the silyl ether to reveal the desired tertiary alcohol. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is critical, as it must be stable to the reaction conditions yet readily cleavable in a later step.

The overall synthetic workflow is depicted below.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]

- 3. Facile Synthesis of Substituted Trifluoromethyl Piperidines with ...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 11. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

Application Notes and Protocols: 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Piperidine Scaffolds

The piperidine motif is a cornerstone in medicinal chemistry, present in a vast number of approved pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for exploring chemical space.[1] The introduction of a trifluoromethyl (CF₃) group, a bioisostere for a methyl group or chlorine atom, offers a distinct advantage in drug design.[2] This highly electronegative moiety can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, increase its lipophilicity, and improve its binding affinity to biological targets.[2][3]

4-(Trifluoromethyl)piperidin-4-ol hydrochloride emerges as a particularly valuable building block, combining the robust piperidine core with a strategically placed trifluoromethyl group at the 4-position. The tertiary alcohol functionality provides a reactive handle for further synthetic transformations, allowing for the construction of diverse and complex molecular architectures, including spirocyclic systems. This guide provides detailed application notes and protocols for the utilization of this compound in key synthetic transformations relevant to drug discovery and development.

Core Properties and Handling

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1193389-14-8 | [4][5] |

| Molecular Formula | C₆H₁₁ClF₃NO | [4] |

| Molecular Weight | 205.61 g/mol | [4] |

| Appearance | White to off-white solid | [6] |

| Storage | Store at 2-8°C, sealed in a dry environment | [7] |

Note on Handling: this compound is typically a stable, crystalline solid. As with all amine hydrochlorides, it is advisable to handle it in a well-ventilated area. For reactions requiring the free base, a simple workup with a suitable inorganic base (e.g., NaHCO₃, K₂CO₃) is necessary.

Synthetic Applications and Protocols

This section details representative protocols for the derivatization of this compound. The presented methodologies are based on well-established synthetic transformations and are designed to be robust and adaptable.

N-Alkylation via Reductive Amination

Expertise & Experience: Reductive amination is a cornerstone of amine synthesis, offering a reliable method for forming C-N bonds. The use of sodium triacetoxyborohydride (STAB) as the reducing agent is particularly advantageous as it is mild, selective for the iminium ion over the carbonyl precursor, and tolerant of a wide range of functional groups.[1][4] This one-pot procedure is highly efficient for the synthesis of N-substituted piperidines.

Trustworthiness: The protocol's self-validating nature stems from the ability to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The formation of the iminium ion intermediate and its subsequent reduction to the desired product can be tracked, ensuring the reaction proceeds as expected. Purification by column chromatography provides a final product of high purity.

Experimental Workflow for N-Alkylation:

Caption: Workflow for N-Alkylation via Reductive Amination.

Detailed Protocol:

-

Free Base Generation: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8. The layers are separated, and the aqueous layer is extracted with DCM (2 x 5 mL/mmol). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the free base.

-

Reductive Amination: The crude free base is dissolved in anhydrous DCM (10 mL/mmol). To this solution, the desired aldehyde or ketone (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise over 15 minutes. The reaction is stirred at room temperature for 12-24 hours.

-